molecular formula C16H16N4O2 B2821028 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1904098-39-0

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2821028
CAS RN: 1904098-39-0
M. Wt: 296.33
InChI Key: OTOOTAIOHDSHHW-UHFFFAOYSA-N
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Description

This compound is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It exhibits unique properties, making it valuable for drug discovery, material synthesis, and biological studies.


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring attached to a pyridine ring via a methylene bridge. The pyridine ring is also attached to a 1H-pyrazole ring, which is further substituted with a carboxamide group .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 320.31 . The InChI code for this compound is 1S/C17H12N4O3/c22-17(23)12-7-14(15-4-2-6-24-15)20-16-13(12)9-19-21(16)10-11-3-1-5-18-8-11/h1-9H,10H2,(H,22,23) .

Scientific Research Applications

Chemical Synthesis and Derivatives

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and its derivatives have been a subject of interest in the field of chemical synthesis. The compound has been used in the synthesis of various heterocyclic compounds, such as pyridinylpyrimidines, which have shown potential as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982). Similarly, studies have focused on synthesizing novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which show strong DNA affinities and promising antiprotozoal activities (Ismail et al., 2004).

Biological Activity

This compound's derivatives have been explored for their biological activities. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives indicates a potential exploration of their biological effects (El-Essawy & Rady, 2011). Moreover, compounds like pyrazole-4-carboxamides, which include similar structural elements, have shown high activity against diseases in pot tests and enzyme tests (Masatsugu et al., 2010).

Advanced Material Synthesis

The structural elements of this compound have been utilized in synthesizing materials with specific properties. For instance, the synthesis of thio- and furan-fused heterocycles, such as furopyranone and furopyrrolone derivatives, indicates the versatility of such structures in material science (Ergun et al., 2014).

Pharmacological Research

While excluding specific drug-related information, it's notable that the compound's structure has been a basis for designing various pharmacologically active molecules. These include the exploration of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-8-14(20(2)19-11)16(21)18-10-12-5-6-13(17-9-12)15-4-3-7-22-15/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOOTAIOHDSHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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